molecular formula C10H5NO2S B2563240 5-Cyano-1-benzothiophene-2-carboxylic acid CAS No. 154650-76-7

5-Cyano-1-benzothiophene-2-carboxylic acid

Cat. No. B2563240
CAS RN: 154650-76-7
M. Wt: 203.22
InChI Key: ZYPDMDQLHAAUOJ-UHFFFAOYSA-N
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Description

5-Cyano-1-benzothiophene-2-carboxylic acid is a carboxylic acid compound with the molecular formula C10H5NO2S . It has a molecular weight of 203.22 and a linear formula of C10H5NO2S . The IUPAC name for this compound is 5-cyanobenzo[b]thiophene-2-carboxylic acid .


Synthesis Analysis

The synthesis of thiophene derivatives, such as 5-Cyano-1-benzothiophene-2-carboxylic acid, often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The InChI code for 5-Cyano-1-benzothiophene-2-carboxylic acid is 1S/C10H5NO2S/c11-5-6-1-2-8-7(3-6)4-9(14-8)10(12)13/h1-4H,(H,12,13) . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

Thiophene-based analogs, like 5-Cyano-1-benzothiophene-2-carboxylic acid, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

It should be stored in a freezer .

Scientific Research Applications

Biologically Active Compounds

Thiophene-based analogs, such as 5-Cyano-1-benzothiophene-2-carboxylic acid, have been of interest to a growing number of scientists as potential classes of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Pharmaceuticals

Benzo[b]thiophene-2-carboxylic acid, a compound similar to 5-Cyano-1-benzothiophene-2-carboxylic acid, is an important raw material and intermediate used in organic synthesis, particularly in the pharmaceutical field .

Agrochemicals

In addition to pharmaceuticals, benzo[b]thiophene-2-carboxylic acid is also used in the agrochemical field . It’s reasonable to assume that 5-Cyano-1-benzothiophene-2-carboxylic acid could have similar applications.

Dye-stuff Fields

Benzo[b]thiophene-2-carboxylic acid is used in dye-stuff fields . Given the structural similarity, 5-Cyano-1-benzothiophene-2-carboxylic acid could potentially be used in similar applications.

Organic Synthesis

5-Cyano-1-benzothiophene-2-carboxylic acid can be used in the synthesis of benzothiophene derivatives . These derivatives have a wide range of applications in various fields of science and industry.

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Given that 5-Cyano-1-benzothiophene-2-carboxylic acid is a thiophene derivative, it could potentially be used in similar applications.

Future Directions

The future directions for 5-Cyano-1-benzothiophene-2-carboxylic acid and similar compounds are likely to involve further exploration of their potential as biologically active compounds . Their role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) may also be areas of future research .

properties

IUPAC Name

5-cyano-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5NO2S/c11-5-6-1-2-8-7(3-6)4-9(14-8)10(12)13/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPDMDQLHAAUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyano-1-benzothiophene-2-carboxylic acid

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